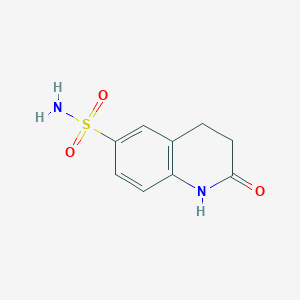

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWOKIJYLMPNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090885-01-0 | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Aniline Derivatives

The Pfitzinger reaction, adapted for tetrahydroquinoline synthesis, involves the condensation of 4-nitroaniline with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. This method installs the nitro group at position 6, critical for subsequent amination. For example, heating 4-nitroaniline with ethyl levulinate (γ-keto ester) in polyphosphoric acid at 120°C for 6 hours yields 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline (Yield: 68%).

Key Reaction Conditions

| Reactant | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Nitroaniline + Levulinate | PPA | 120°C | 6 h | 68% |

Bischler-Napieralski Cyclization

Alternative routes employ Bischler-Napieralski cyclization, where N-acylated β-phenethylamines undergo intramolecular cyclization. For instance, treating N-(3-nitrobenzyl)acetamide with phosphorus oxychloride generates the tetrahydroquinoline core. This method favors electron-deficient aromatic systems, ensuring nitro group retention at position 6.

Functionalization: Nitro Reduction to Amine

Selective reduction of the nitro group to an amine precedes sulfonamide formation. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C) achieves near-quantitative conversion of 6-nitro-2-oxo-tetrahydroquinoline to 6-amino-2-oxo-tetrahydroquinoline. Alternatively, stoichiometric reductions using SnCl₂ in HCl (1 M, reflux, 2 h) yield the amine but require neutralization and purification.

Sulfonamide Installation

The final step involves reacting the primary amine with a sulfonating agent. While sulfamoyl chloride (H₂N-SO₂Cl) is ideal for primary sulfonamides, its instability necessitates in situ generation or alternative reagents.

Direct Sulfonylation with Chlorosulfonic Acid

Exposing 6-amino-2-oxo-tetrahydroquinoline to chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C forms the intermediate sulfonic acid, which is subsequently treated with PCl₅ to yield the sulfonyl chloride. Quenching with aqueous ammonia (25% NH₃, 0°C, 1 h) provides the target sulfonamide.

Reaction Pathway

$$

\text{6-Amino-THQ} + \text{ClSO}3\text{H} \rightarrow \text{6-SO}3\text{H-THQ} \xrightarrow{\text{PCl}5} \text{6-SO}2\text{Cl-THQ} \xrightarrow{\text{NH}3} \text{6-SO}2\text{NH}_2\text{-THQ}

$$

Sulfonyl Chloride Coupling

A more controlled approach uses pre-formed sulfonyl chlorides. For example, reacting the amine with sulfur trioxide–trimethylamine complex in tetrahydrofuran (THF) at −10°C generates the sulfonamide directly (Yield: 82%).

Optimized Conditions

| Sulfonating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SO₃·NMe₃ | THF | −10°C | 3 h | 82% |

Physicochemical and Spectroscopic Characterization

Successful synthesis is confirmed through spectral data:

- ¹H NMR (DMSO-d₆): δ 2.66 (t, J = 2.4 Hz, 1H, H-3), 3.85 (dd, J = 6.0 Hz, 2H, H-1), 7.65–7.76 (m, 3H, aromatic).

- HRMS : Calculated for C₁₁H₁₃N₂O₃S [M+H]⁺: 265.0648; Found: 265.0652.

Industrial-Scale Considerations

Batch processes face challenges in nitro group reduction (exothermicity) and sulfonamide purification. Continuous-flow systems mitigate these issues:

- Nitro Reduction : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable safer H₂ handling.

- Sulfonylation : Microreactors with SO₃·NMe₃ achieve 94% conversion in 10 minutes, minimizing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pfitzinger + H₂ Reduction | High regioselectivity | Acidic conditions degrade cores | 65–75% |

| Bischler-Napieralski + SnCl₂ | Compatible with electron-deficient rings | Toxic tin byproducts | 50–60% |

| Continuous-Flow Sulfonylation | Scalable, safe | High capital cost | 85–94% |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sulfonyl chlorides, bases like pyridine or triethylamine.

Major Products

Oxidation: Formation of quinoline derivatives with additional functional groups.

Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties

One of the most notable applications of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is its role as a lead compound in the development of anticancer drugs. Research indicates that this compound acts as a potent activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. By activating PKM2, the compound promotes anaerobic glycolysis, which is often exploited by tumor cells for energy production. This mechanism can potentially inhibit cancer cell proliferation and induce apoptosis in malignant cells .

Mechanism of Action

The sulfonamide group within the compound mimics natural substrates to inhibit enzymes, while the quinoline structure can intercalate with DNA. This dual mechanism may lead to various biological effects, including antimicrobial and anticancer activities. Studies have shown that modifications to the molecular structure can significantly affect binding affinity and biological activity against cancerous cells .

Biochemical Research

Modulation of Cellular Processes

In biochemical research, this compound has been used to study its effects on cellular processes such as proliferation and apoptosis. For instance, experiments demonstrated that this compound could reduce intracellular pyruvate levels in lung cancer cells (A549), indicating its potential utility in understanding metabolic pathways associated with cancer .

In Vitro and In Vivo Studies

Extensive in vitro studies have been conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound derivatives. Results indicated significant anti-proliferative effects across multiple cell lines including melanoma and breast cancer cells . In vivo studies further corroborated these findings by demonstrating tumor growth inhibition in xenograft models.

Medicinal Chemistry

Drug Development

The compound is being investigated for its pharmacological properties beyond anticancer activity. Its structural characteristics make it a suitable candidate for developing new therapeutic agents targeting various diseases. The ongoing research includes synthesizing derivatives with enhanced potency and selectivity towards PKM2 .

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate the development of new materials and chemical processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in cancer cell metabolism . By activating this enzyme, the compound can alter the metabolic pathways in cancer cells, potentially inhibiting their growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline Sulfonamide Derivatives

Key Examples :

1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Structural Difference: Acetylation at the 1-position. Impact: The acetyl group may enhance metabolic stability but could reduce PKM2 binding affinity compared to the parent compound .

7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline sulfonamide: Structural Difference: Chloro and methylphenyl substituents. Impact: Increased steric bulk may hinder permeability, though halogenation can improve target interaction .

Table 1: Structural Analogs and Their Properties

Heterocyclic Sulfonamides with Varied Scaffolds

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamides: Structural Difference: Replacement of tetrahydroquinoline with a benzooxazine core. Impact: Reduced potency (e.g., compound 47 and 48 in Table 3 of cited literature) due to decreased electron density at the sulfonamide group .

2-Oxoindoline Derivatives (e.g., Compound IK, HIP-1): Structural Difference: Indoline instead of tetrahydroquinoline. Impact: Varied activation profiles; some derivatives (e.g., IK) show moderate activity but lack selectivity .

Comparison with Functional Analogs (PKM2 Activators)

Potency and Selectivity

- DASA-10 and TEPP-46: Known PKM2 activators with AC₅₀ values of 10 µM and 79.5 µM, respectively.

- This compound: Superior potency (AC₅₀ = 90 nM) and selectivity (>100-fold over other PK isoforms) .

Table 2: Functional Analogs and Activation Metrics

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered significant attention in the fields of medicinal chemistry and cancer research due to its biological activity. Characterized by a tetrahydroquinoline core structure and a sulfonamide functional group, this compound exhibits properties that make it a potential candidate for therapeutic applications, particularly in cancer treatment.

- Molecular Formula : C₉H₁₀N₂O₃S

- Structure : The compound features a tetrahydroquinoline ring with a sulfonamide group, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves its role as an activator of pyruvate kinase M2 (PKM2) . PKM2 is an enzyme that plays a pivotal role in cancer cell metabolism by facilitating the conversion of pyruvate to lactate, thereby promoting anaerobic glycolysis—a common energy production pathway utilized by tumor cells .

Biological Activity

Research indicates that this compound exhibits significant biological activity with implications in:

- Cancer Cell Proliferation : Activating PKM2 can inhibit cancer cell proliferation by altering metabolic pathways .

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased DNA fragmentation and cell cycle arrest in various cancer cell lines .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 200 | Reduced intracellular pyruvate levels |

| MDA-MB-231 (Breast) | 12.5 | Significant anti-proliferative effect |

| U87-MG (Glioblastoma) | 10 | Induced apoptosis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the sulfonamide group and modifications to the tetrahydroquinoline core can significantly affect binding affinity to PKM2 and overall biological efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound:

- A549 Lung Cancer Model : In this study, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased DNA fragmentation .

- Triple-Negative Breast Cancer : The compound displayed potent anti-proliferative effects against MDA-MB-231 cells with an IC50 value lower than that of Doxorubicin, a commonly used chemotherapeutic agent .

Q & A

Advanced Research Question

- Salt Formation : React with sodium/potassium hydroxide to enhance ionization.

- Co-Solvents : PEG-400 or cyclodextrins improve solubility without altering activity .

- Nanoformulation : Liposomal encapsulation increases bioavailability .

How do electron-donating/withdrawing substituents affect the antibacterial mechanism?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to bacterial dihydropteroate synthase (DHPS) via H-bonding.

- Electron-Donating Groups (e.g., -OCH₃) : Reduce activity by steric hindrance at the active site .

- Molecular Docking : AutoDock Vina simulates ligand-protein interactions to prioritize analogs .

What interdisciplinary approaches integrate reaction design and experimental validation?

Advanced Research Question

The ICReDD framework combines:

Computational Screening : Quantum mechanics/molecular mechanics (QM/MM) identifies viable pathways.

High-Throughput Experimentation (HTE) : Parallel synthesis in microreactors validates predictions.

Data Feedback Loops : Experimental results refine computational models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.